2-(3-(Pentyloxy)phenyl)acetic acid

Catalog No.
S8153242
CAS No.
M.F
C13H18O3
M. Wt
222.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-(Pentyloxy)phenyl)acetic acid

Product Name

2-(3-(Pentyloxy)phenyl)acetic acid

IUPAC Name

2-(3-pentoxyphenyl)acetic acid

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

InChI

InChI=1S/C13H18O3/c1-2-3-4-8-16-12-7-5-6-11(9-12)10-13(14)15/h5-7,9H,2-4,8,10H2,1H3,(H,14,15)

InChI Key

ICWIRYDPWBGYSF-UHFFFAOYSA-N

SMILES

CCCCCOC1=CC=CC(=C1)CC(=O)O

Canonical SMILES

CCCCCOC1=CC=CC(=C1)CC(=O)O

2-(3-(Pentyloxy)phenyl)acetic acid is an organic compound characterized by its unique structure, which features a pentyloxy group attached to a phenyl ring, further connected to an acetic acid moiety. The molecular formula of this compound is C13H18O3C_{13}H_{18}O_3, and it has a molecular weight of approximately 222.28 g/mol. This compound is notable for its potential applications in medicinal chemistry and material science due to its structural properties that allow for various interactions.

The chemical behavior of 2-(3-(Pentyloxy)phenyl)acetic acid can be explored through several types of reactions:

  • Esterification: The carboxylic acid group can react with alcohols to form esters, which can be useful for synthesizing derivatives with altered solubility and biological activity.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of phenylacetic derivatives.
  • Nucleophilic Substitution: The presence of the pentyloxy group allows for nucleophilic substitution reactions, where other functional groups can replace hydrogen atoms on the aromatic ring.
  • Oxidation: The compound may undergo oxidation reactions, particularly on the pentyloxy chain, potentially leading to various alcohols or ketones.

Research indicates that 2-(3-(Pentyloxy)phenyl)acetic acid exhibits significant biological activities, particularly in anti-inflammatory and analgesic contexts. Its structural similarity to other non-steroidal anti-inflammatory drugs (NSAIDs) suggests that it may inhibit cyclooxygenase enzymes, thereby reducing pain and inflammation. Additionally, studies have shown potential antioxidant properties, which could contribute to its therapeutic effects in oxidative stress-related conditions.

The synthesis of 2-(3-(Pentyloxy)phenyl)acetic acid typically involves several key steps:

  • Starting Materials: The synthesis begins with 4-pentyloxybenzaldehyde as a precursor.
  • Reagents: Common reagents include sodium hydride as a base and tetrahydrofuran as a solvent.
  • Procedure:
    • Dissolve sodium hydride in dry tetrahydrofuran.
    • Add the pentyloxybenzaldehyde dropwise while stirring.
    • Allow the reaction mixture to stir for 24 hours at room temperature.
    • After completion, water is added to quench the reaction, followed by purification via column chromatography using a suitable solvent system like dichloromethane/n-hexane .

This method allows for the efficient formation of the desired compound while minimizing side reactions.

2-(3-(Pentyloxy)phenyl)acetic acid has various applications in fields such as:

  • Pharmaceutical Development: Due to its anti-inflammatory properties, it is being explored as a candidate for new therapeutic agents.
  • Material Science: Its unique structure may allow it to be used in developing polymers or materials with specific properties.
  • Chemical Research: It serves as a useful intermediate in organic synthesis for creating more complex molecules.

Interaction studies involving 2-(3-(Pentyloxy)phenyl)acetic acid focus on its binding affinity with biological targets such as enzymes and receptors. Preliminary studies suggest that it may interact favorably with cyclooxygenase enzymes, similar to traditional NSAIDs. Additionally, molecular docking studies indicate potential interactions with various biological macromolecules, enhancing its profile as a drug candidate.

When comparing 2-(3-(Pentyloxy)phenyl)acetic acid with similar compounds, several notable analogs emerge:

Compound NameMolecular FormulaKey Features
4-Pentyloxybenzoic acidC11H14O3C_{11}H_{14}O_3Lacks the acetic acid moiety but retains the pentyloxy group.
2-[3,5-Dibromo-4-(pentyloxy)phenyl]acetic acidC13H16Br2O3C_{13}H_{16}Br_2O_3Contains bromine substituents that may enhance biological activity.
Amino[4-(pentyloxy)phenyl]acetic acidC13H19NO3C_{13}H_{19}NO_3Incorporates an amino group which could alter pharmacodynamics.
2-(3-(2-phenylacetyl)phenyl)acetic acidC16H14O3C_{16}H_{14}O_3Features a phenylacetyl group that may influence its therapeutic profile.

Uniqueness

The uniqueness of 2-(3-(Pentyloxy)phenyl)acetic acid lies in its specific combination of functional groups and structural arrangement. This configuration allows it to exhibit distinct biological activities and chemical reactivities compared to its analogs, making it a valuable compound for further research in drug development and chemical synthesis.

XLogP3

3.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

222.125594432 g/mol

Monoisotopic Mass

222.125594432 g/mol

Heavy Atom Count

16

Dates

Last modified: 01-05-2024

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